Gallium(III) sulfide

Vue d'ensemble

Description

Gallium(III) sulfide (Ga2S3) is a compound of sulfur and gallium. It is a semiconductor that has applications in electronics and photonics . It is used in thin-film solar cells and also acts as an active material in lithium secondary batteries .

Synthesis Analysis

Gallium(III) sulfide can be synthesized by various methods. One method involves the reaction of gallium with sulfur at high temperatures . Another method involves a mechanochemical synthesis, where crystalline gallium(III) sulfide samples are prepared by mechanical-alloying instead of the usual heating process . A green synthesis method has also been reported, which involves the preparation of Gallium(III) sulfide nanoparticles at room temperature .Molecular Structure Analysis

Gallium(III) sulfide has four polymorphs: α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic). The alpha form is yellow. The crystal structures are related to those of ZnS with gallium in tetrahedral positions . The structures of the used powder and films were studied using X-ray diffraction .Chemical Reactions Analysis

Gallium(III) sulfide can react with the elements at high temperature or as a white solid by heating Ga in a stream of H2S at high temperature (950 °C). It may also be prepared by a solid-state reaction of GaCl3 and Na2S . It dissolves in aqueous acids and decomposes slowly in moist air forming H2S .Physical And Chemical Properties Analysis

Gallium(III) sulfide has a molar mass of 235.644 g/mol and a density of 3.77 g/cm3 . It has a direct optical energy gap . The electrical resistivity for these films was determined and was found that these values decreased with film thickness .Applications De Recherche Scientifique

Electronics and Photonics

- Summary of Application : Gallium(III) sulfide is used in electronics and photonics due to its layered structure and physical properties such as mechanical, optical, and electrical properties .

- Methods of Application : Gallium(III) sulfide is used in the fabrication of field-effect transistors and photodetectors on flexible and rigid substrates .

- Results or Outcomes : The use of Gallium(III) sulfide in these applications has led to the development of advanced electronic and photonic devices .

Solar Energy Devices

- Summary of Application : Gallium(III) sulfide is used in thin-film solar cells .

- Methods of Application : Nanostructured gallium sulfide thin films are prepared using inert gas condensation technique using Argon gas .

- Results or Outcomes : The use of Gallium(III) sulfide in solar energy devices has contributed to the advancement of solar technology .

X-ray Detection

- Summary of Application : Gallium(III) sulfide is used in X-ray detection .

- Results or Outcomes : The use of Gallium(III) sulfide in X-ray detection has improved the efficiency and accuracy of X-ray technology .

Nonlinear Elements in Laser Technology

- Summary of Application : Gallium(III) sulfide is used as nonlinear elements in laser technology applications .

- Results or Outcomes : The use of Gallium(III) sulfide in laser technology has enhanced the performance of laser devices .

Energy Storage

- Summary of Application : Gallium(III) sulfide acts as an active material in lithium secondary batteries .

- Methods of Application : Gallium(III) sulfide is used in the fabrication of energy conversion and energy storage devices .

- Results or Outcomes : The use of Gallium(III) sulfide in energy storage has improved the performance and efficiency of lithium secondary batteries .

Preparation of Gallium Lanthanum Sulfide Glass

- Summary of Application : Gallium(III) sulfide is used to prepare gallium lanthanum sulfide glass .

- Methods of Application : Gallium(III) sulfide is reacted with lanthanum sulfide to prepare gallium lanthanum sulfide glass .

- Results or Outcomes : The use of Gallium(III) sulfide in the preparation of gallium lanthanum sulfide glass has led to the production of high-quality glass materials .

Power Electronics

- Summary of Application : Gallium(III) sulfide is actively studied for applications in power electronics .

- Results or Outcomes : The use of Gallium(III) sulfide in power electronics has improved the efficiency and performance of power electronic devices .

Phosphors

- Summary of Application : Gallium(III) sulfide is used in phosphors .

- Results or Outcomes : The use of Gallium(III) sulfide in phosphors has enhanced the quality and performance of phosphor materials .

Gas Sensing

- Summary of Application : Gallium(III) sulfide is used in gas sensing .

- Results or Outcomes : The use of Gallium(III) sulfide in gas sensing has improved the accuracy and sensitivity of gas sensors .

Semiconductor Materials

- Summary of Application : Gallium(III) sulfide is used in semiconductor materials .

- Results or Outcomes : The use of Gallium(III) sulfide in semiconductor materials has contributed to the advancement of semiconductor technology .

Functional Ceramic Materials

- Summary of Application : Gallium(III) sulfide is used in functional ceramic materials .

- Results or Outcomes : The use of Gallium(III) sulfide in functional ceramic materials has improved the quality and performance of ceramic materials .

Fluorescent Powder and Photoelectric Materials

Safety And Hazards

Orientations Futures

The nonlinear optical (NLO) properties of two-dimensional (2D) materials like Gallium(III) sulfide are fascinating for fundamental physics and optoelectronic device development . The advancement of current optimization for these key factors will enrich the knowledge about the efficiency and mechanism of various gallium-based antibacterial agents and provide strategies for the improvement of the antibacterial activity of gallium-based compounds .

Propriétés

IUPAC Name |

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBMGHMPOIFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

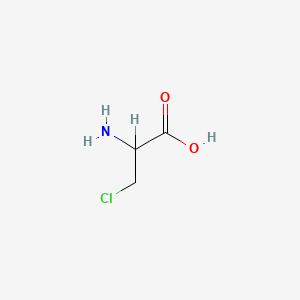

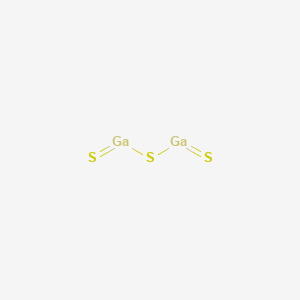

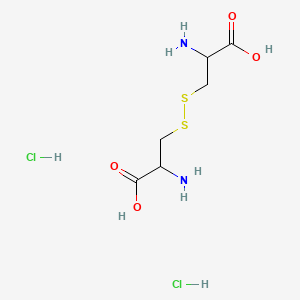

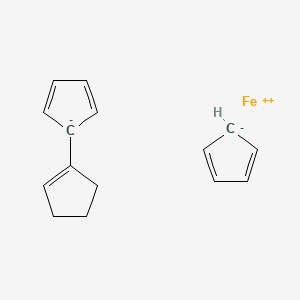

S=[Ga]S[Ga]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2S3 | |

| Record name | gallium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium(III) sulfide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)